L-Carbidopa-3', 4'-Diphosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Carbidopa-3’, 4’-Diphosphate involves several steps, starting with the preparation of carbidopa. Carbidopa is synthesized through the reaction of 3,4-dihydroxybenzaldehyde with hydrazine hydrate, followed by the addition of methyl iodide to form the methylated product. This intermediate is then subjected to phosphorylation using phosphorus oxychloride and a suitable base to yield L-Carbidopa-3’, 4’-Diphosphate .
Industrial Production Methods
In industrial settings, the production of L-Carbidopa-3’, 4’-Diphosphate is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
L-Carbidopa-3’, 4’-Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its parent carbidopa form.
Substitution: The diphosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products
The major products formed from these reactions include quinones, reduced carbidopa derivatives, and substituted phosphates. These products have varying degrees of stability and reactivity, making them useful in different applications .
Scientific Research Applications
L-Carbidopa-3’, 4’-Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.
Medicine: It is primarily used in the treatment of Parkinson’s disease, where it enhances the efficacy of levodopa by inhibiting its peripheral metabolism.
Mechanism of Action
L-Carbidopa-3’, 4’-Diphosphate exerts its effects by inhibiting the enzyme aromatic amino acid decarboxylase, which is responsible for the peripheral conversion of levodopa to dopamine. By inhibiting this enzyme, the compound increases the availability of levodopa in the central nervous system, where it can be converted to dopamine and alleviate the symptoms of Parkinson’s disease . The molecular targets include the enzyme itself and various transporters involved in the uptake and distribution of levodopa .
Comparison with Similar Compounds
L-Carbidopa-3’, 4’-Diphosphate is unique compared to other similar compounds due to its dual functionality as both a decarboxylase inhibitor and a phosphate donor. Similar compounds include:
Carbidopa: The parent compound, which lacks the phosphate groups and has a different mechanism of action.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa, but with different pharmacokinetic properties.
Entacapone: A catechol-O-methyltransferase inhibitor that also enhances the efficacy of levodopa but through a different pathway.
Properties
Molecular Formula |
C10H16N2O10P2 |
---|---|
Molecular Weight |
386.19 g/mol |
IUPAC Name |
(2S)-3-(3,4-diphosphonooxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H16N2O10P2/c1-10(12-11,9(13)14)5-6-2-3-7(21-23(15,16)17)8(4-6)22-24(18,19)20/h2-4,12H,5,11H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)/t10-/m0/s1 |
InChI Key |
LYLIRFRNFPSPFI-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN |
Origin of Product |
United States |
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